Odor Detection Threshold: Ethyl 3-Hydroxybutyrate Demonstrates Quantifiable Sensory Differentiation from Methyl Ester
In direct comparative sensory analysis, the odor threshold of ethyl 3-hydroxybutyrate is reported at 20,000 ppb in water, which is substantially higher (approximately 3-fold) than the threshold of methyl 3-hydroxybutyrate at 6,700 ppb [1]. This quantitative difference establishes that the ethyl ester provides a measurably different sensory impact compared to its methyl analog when used at identical concentrations, making generic substitution problematic in flavor formulation where precise olfactory intensity is critical [2]. Additionally, the patented optimal ratio for grape flavor enhancement specifies three parts ethyl-beta-hydroxybutyrate to one part methyl-beta-hydroxybutyrate [2].
| Evidence Dimension | Odor detection threshold in water |
|---|---|
| Target Compound Data | 20,000 ppb (ethyl 3-hydroxybutyrate) |
| Comparator Or Baseline | 6,700 ppb (methyl 3-hydroxybutyrate) |
| Quantified Difference | ~3-fold higher threshold for ethyl ester |
| Conditions | Sensory panel evaluation in aqueous solution |
Why This Matters
This 3-fold threshold difference dictates that ethyl 3-hydroxybutyrate cannot be substituted with the methyl ester without quantitatively altering the perceived flavor intensity in end-use formulations, impacting procurement specifications for flavor houses and food manufacturers.
- [1] van Gemert, L.J. (2011). Odour Thresholds: Compilations of Odour Threshold Values in Air, Water and Other Media (2nd ed.). Oliemans Punter & Partners BV, pp. 240-241. View Source
- [2] US Patent US3427167A. Product and Process for Enhancing the Grape-Like Flavor of Food Products. Filed 1965, Published 1969. View Source
